molecular formula C10H12FO10P B13738641 (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate CAS No. 137330-49-5

(6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate

Cat. No.: B13738641
CAS No.: 137330-49-5
M. Wt: 342.17 g/mol
InChI Key: AAIVYKPLWJPTEA-ULAWRXDQSA-N
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Description

(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate is a fluorinated derivative of 5-enolpyruvylshikimate 3-phosphate, a key intermediate in the shikimate pathway This pathway is crucial for the biosynthesis of aromatic amino acids in plants, fungi, and microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate typically involves the fluorination of shikimic acid derivatives. One common method is the fluorination of shikimate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 6-fluoroshikimate is then converted to this compound through a series of enzymatic reactions involving 5-enolpyruvylshikimate 3-phosphate synthase .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the shikimate pathway, including 5-enolpyruvylshikimate 3-phosphate synthase. The fermentation broth is then processed to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated quinones.

    Reduction: Reduction reactions can convert it to fluorinated shikimate derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate involves the inhibition of 5-enolpyruvylshikimate 3-phosphate synthase. This enzyme is crucial for the conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate in the shikimate pathway. The fluorinated compound binds to the active site of the enzyme, preventing the formation of the product and thereby disrupting the biosynthesis of aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

    Shikimic Acid: A precursor in the shikimate pathway, lacking the fluorine atom.

    5-Enolpyruvylshikimate 3-Phosphate: The non-fluorinated version of the compound.

    Glyphosate: A herbicide that targets the same enzyme in the shikimate pathway.

Uniqueness

(6S)-6-Fluoro-5-enolpyruvylshikimate 3-phosphate is unique due to the presence of the fluorine atom, which enhances its binding affinity to 5-enolpyruvylshikimate 3-phosphate synthase. This modification increases its potency as an inhibitor compared to non-fluorinated analogs .

Properties

CAS No.

137330-49-5

Molecular Formula

C10H12FO10P

Molecular Weight

342.17 g/mol

IUPAC Name

(3R,4S,5S,6S)-5-(1-carboxyethenoxy)-6-fluoro-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H12FO10P/c1-3(9(13)14)20-8-6(11)4(10(15)16)2-5(7(8)12)21-22(17,18)19/h2,5-8,12H,1H2,(H,13,14)(H,15,16)(H2,17,18,19)/t5-,6+,7-,8-/m1/s1

InChI Key

AAIVYKPLWJPTEA-ULAWRXDQSA-N

Isomeric SMILES

C=C(C(=O)O)O[C@H]1[C@@H]([C@@H](C=C([C@@H]1F)C(=O)O)OP(=O)(O)O)O

Canonical SMILES

C=C(C(=O)O)OC1C(C(C=C(C1F)C(=O)O)OP(=O)(O)O)O

Origin of Product

United States

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